(2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-6-nitro-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-6-nitro-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-6-nitro-2H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the chromene core using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Imino Group: The imino group can be formed by reacting the nitro-chromene intermediate with an appropriate amine, such as 4-methoxyaniline, under reflux conditions.
Acetylation: The final step involves acetylation of the imino-chromene intermediate using acetic anhydride in the presence of a base, such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-6-nitro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, leading to the formation of amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Various substituted chromene derivatives.
Scientific Research Applications
(2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-6-nitro-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Biological Studies: The compound is used in research to understand its anti-inflammatory and antioxidant properties.
Drug Development: It serves as a lead compound for the development of new therapeutic agents targeting various diseases.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of (2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-6-nitro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase.
Pathways Involved: It may modulate signaling pathways related to apoptosis, cell proliferation, and immune response, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N-acetyl-2-[(4-hydroxyphenyl)imino]-6-nitro-2H-chromene-3-carboxamide
- (2Z)-N-acetyl-2-[(4-chlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide
- (2Z)-N-acetyl-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide
Uniqueness
(2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-6-nitro-2H-chromene-3-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity
Biological Activity
(2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-6-nitro-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory , antioxidant , and anticancer properties. The compound's structure features an acetyl group, an imino group attached to a methoxy-substituted phenyl ring, and a nitro group on the chromene core, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C19H15N3O4
- Molecular Weight : 381.34 g/mol
- CAS Number : 330158-44-6
The compound exhibits geometric isomerism due to the presence of the imino double bond, which can exist in either cis or trans configurations.
Anticancer Properties
Research indicates that this compound demonstrates significant anticancer activity. In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action involves:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells by modulating apoptotic pathways.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
Anti-inflammatory and Antioxidant Effects
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Its antioxidant activity is attributed to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
The biological effects of this compound are mediated through interactions with specific molecular targets:
- Enzymatic Inhibition : The compound inhibits key enzymes involved in inflammation and oxidative stress.
- Signaling Pathway Modulation : It modulates pathways related to apoptosis and cell proliferation, impacting tumor growth and survival.
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Anticancer | Inhibits proliferation in breast and colon cancer cells | |
Anti-inflammatory | Reduces levels of IL-6 and TNF-alpha | |
Antioxidant | Scavenges DPPH and ABTS free radicals |
Case Study: Anticancer Efficacy
In a study examining the anticancer efficacy of this compound, researchers treated human breast cancer cells with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM. The study concluded that the compound effectively induces apoptosis through mitochondrial dysfunction.
Table 2: IC50 Values Against Various Cell Lines
Properties
IUPAC Name |
N-acetyl-2-(4-methoxyphenyl)imino-6-nitrochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O6/c1-11(23)20-18(24)16-10-12-9-14(22(25)26)5-8-17(12)28-19(16)21-13-3-6-15(27-2)7-4-13/h3-10H,1-2H3,(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUOUILHBRCDFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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